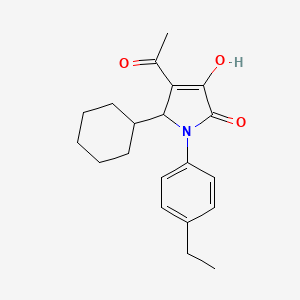

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-ethylphenyl)-1,5-dihydro-3-hydroxy-

CAS No.:

Cat. No.: VC20500980

Molecular Formula: C20H25NO3

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25NO3 |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | 3-acetyl-2-cyclohexyl-1-(4-ethylphenyl)-4-hydroxy-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C20H25NO3/c1-3-14-9-11-16(12-10-14)21-18(15-7-5-4-6-8-15)17(13(2)22)19(23)20(21)24/h9-12,15,18,23H,3-8H2,1-2H3 |

| Standard InChI Key | BEQGFVPZWNNTIW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3 |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 2H-pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-ethylphenyl)-1,5-dihydro-3-hydroxy- is C21H27NO3, with a molecular weight of 341.45 g/mol. Its IUPAC name reflects the substitution pattern: the pyrrol-2-one ring is functionalized at positions 1, 3, 4, and 5 with 4-ethylphenyl, hydroxyl, acetyl, and cyclohexyl groups, respectively . The stereochemistry at the cyclohexyl and acetyl substituents may influence its biological activity, though specific enantiomeric data remain uncharacterized in available literature.

Key Structural Features

-

Pyrrolone Core: The lactam structure (five-membered ring with one nitrogen and one ketone group) facilitates hydrogen bonding and dipole interactions, critical for binding to biological targets .

-

4-Ethylphenyl Group: This hydrophobic aromatic substituent enhances lipid solubility, potentially improving membrane permeability.

-

Cyclohexyl Moiety: The bulky cyclohexyl group at position 5 introduces steric effects that may modulate receptor selectivity .

-

Acetyl and Hydroxyl Groups: These polar functionalities enable participation in hydrogen bonding and acid-base reactions, contributing to solubility and target engagement .

Table 1: Comparative Molecular Data of Analogous Pyrrolone Derivatives

Synthesis and Reaction Pathways

The synthesis of 2H-pyrrol-2-one derivatives typically involves multi-step organic reactions, as exemplified by methodologies for analogous compounds . While no direct synthetic route for the target compound is documented, plausible pathways can be inferred:

Step 1: Formation of the Pyrrolone Core

A condensation-cyclization reaction between a β-ketoamide precursor and an aldehyde or ketone could yield the pyrrolone ring. For instance, reacting 4-ethylphenylglyoxal with a cyclohexyl-substituted β-ketoamide under acidic conditions (e.g., trifluoroacetic acid) may initiate cyclization .

Step 2: Functionalization at Position 3 and 4

-

Acetylation: Post-cyclization acetylation using acetic anhydride or acetyl chloride introduces the acetyl group at position 4.

-

Hydroxylation: Oxidative hydroxylation or direct substitution with a hydroxyl source (e.g., H2O2/NaOH) functionalizes position 3 .

Step 3: Purification and Characterization

Chromatographic techniques (e.g., silica gel column chromatography) and spectroscopic methods (NMR, IR, MS) are employed to isolate and validate the structure. For example, ¹H NMR would reveal aromatic protons from the 4-ethylphenyl group (δ 7.2–7.4 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm) .

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and acetyl groups; limited solubility in water.

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the lactam bond .

Spectroscopic Data (Hypothetical)

-

IR Spectroscopy:

-

¹³C NMR:

-

C=O (pyrrolone): δ 165–170 ppm.

-

Acetyl Carbon: δ 25–30 ppm (CH3), 200–205 ppm (C=O).

-

Research Gaps and Future Directions

-

Synthetic Optimization: Developing a one-pot synthesis to improve yield and scalability, inspired by trifluoroacetic acid-catalyzed multi-component reactions .

-

In Silico Studies: Molecular docking and dynamics simulations to predict binding affinities for hCA isoforms or other oncology targets.

-

In Vitro Assays: Evaluating inhibitory activity against hCA I, II, IX, and XII, following protocols established for analogous compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume